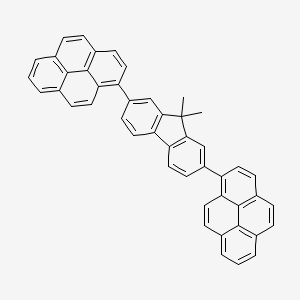
2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two pyrene groups attached to a fluorene core, which is further substituted with two methyl groups at the 9th position. The molecular formula of this compound is C57H32, and it has a molecular weight of 716.88 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-dibromo-9,9-dimethylfluorene and 1-pyrenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2,7-dibromo-9,9-dimethylfluorene reacts with 1-pyrenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and substituted pyrene-fluorene compounds.
Aplicaciones Científicas De Investigación
2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s photophysical properties, making it highly fluorescent in certain environments. The pathways involved include the restriction of intramolecular motion (RIM) and excited-state intramolecular proton transfer (ESIPT) .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Di(1-pyrenyl)-9,9’-spirobi[9H-fluorene]
- 1,3,6,8-Tetrakis(1-pyrenyl)pyrene
- 1,3-Di(1-pyrenyl)benzene
Uniqueness
2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene stands out due to its unique combination of pyrene and fluorene moieties, which impart distinct photophysical properties. Its high fluorescence and stability make it particularly valuable in applications requiring robust and efficient light-emitting materials .
Propiedades
Número CAS |
607739-80-0 |
|---|---|
Fórmula molecular |
C47H30 |
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
1-(9,9-dimethyl-7-pyren-1-ylfluoren-2-yl)pyrene |
InChI |
InChI=1S/C47H30/c1-47(2)41-25-33(35-19-13-31-11-9-27-5-3-7-29-15-23-39(35)45(31)43(27)29)17-21-37(41)38-22-18-34(26-42(38)47)36-20-14-32-12-10-28-6-4-8-30-16-24-40(36)46(32)44(28)30/h3-26H,1-2H3 |
Clave InChI |
OKHVOSFQYQCOOO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


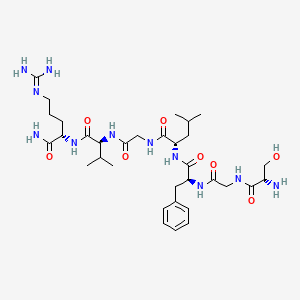
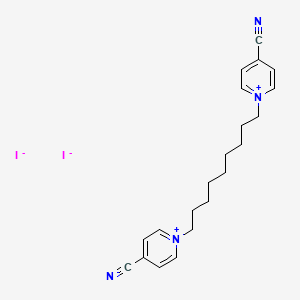
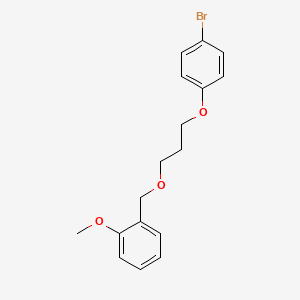
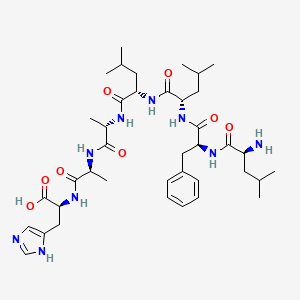
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
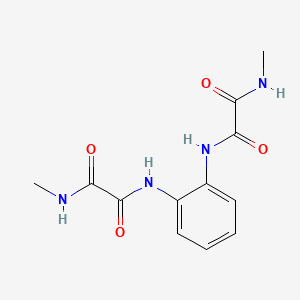
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
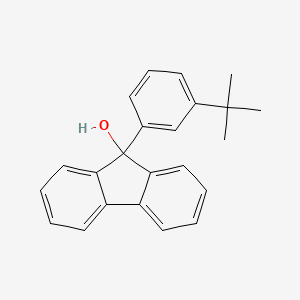
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
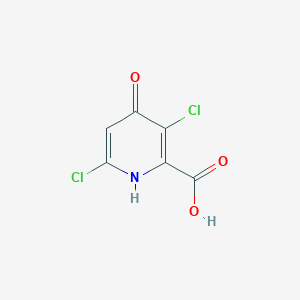

![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
